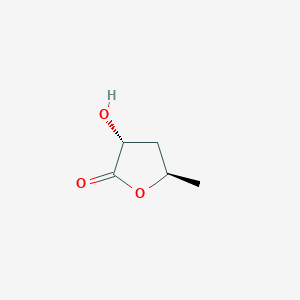

trans-2-Hydroxy-4-pentanolide

Description

Structure

3D Structure

Properties

CAS No. |

34644-79-6 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(3R,5R)-3-hydroxy-5-methyloxolan-2-one |

InChI |

InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3/t3-,4-/m1/s1 |

InChI Key |

XHMUCGPKDKCFHL-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C(=O)O1)O |

Canonical SMILES |

CC1CC(C(=O)O1)O |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2 Hydroxy 4 Pentanolide and Analogues

Chemoenzymatic Approaches to Enantioselective Synthesis

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. This approach is particularly advantageous for creating stereochemically complex molecules under mild conditions. core.ac.uk The use of enzymes in organic synthesis is often highly enantioselective and regioselective and can be carried out at ambient temperature and pressure, which helps to avoid issues like isomerization and racemization. core.ac.uk The growing demand for environmentally friendly industrial processes and stereoselective synthetic routes has spurred the search for new enzymes and biocatalytic methods. researchgate.net

Lipases are a class of hydrolase enzymes that have demonstrated significant utility in the kinetic resolution of racemic mixtures. Their ability to selectively acylate or deacetylate hydroxyl groups in a chiral molecule allows for the separation of enantiomers.

Porcine pancreatic lipase (B570770) (PPL) and Candida rugosa lipase (CRL) have been effectively used for the chemo- and enantioselective acetylation of racemic 2-alkyl/aryl-3-hydroxypropiophenones. nih.gov In these resolutions, the lipases show a high degree of chemoselectivity by acetylating a primary hydroxyl group in preference to a phenolic hydroxyl group, resulting in enantiomerically enriched monoacetates. nih.gov This strategy has also been applied to the enantiomeric resolution of racemic diacetoxyphenyl alkyl ketones through regioselective deacetylation, yielding precursors for antifungal coumarins. nih.gov The enzymatic resolution of racemic allyl alcohols using lipase-catalyzed acylation is a key step in the chemoenzymatic synthesis of optically active γ,δ-unsaturated esters, which are precursors to hydroxylactones. nih.gov

Table 1: Lipase-Mediated Enantioselective Reactions

| Enzyme Source | Substrate Type | Reaction Type | Selectivity | Application |

|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | 2-alkyl/aryl-3-hydroxypropiophenones | Acetylation | Chemo- and Enantioselective | Synthesis of chromanone and isoflavanone (B1217009) precursors nih.gov |

| Candida rugosa Lipase (CRL) | 2-alkyl/aryl-3-hydroxypropiophenones | Acetylation | Chemo- and Enantioselective | Synthesis of chromanone and isoflavanone precursors nih.gov |

| Porcine Pancreatic Lipase (PPL) | 2,4-diacetoxyphenyl alkyl ketones | Deacetylation | Regio- and Enantioselective | Synthesis of antifungal coumarin (B35378) precursors nih.gov |

Whole-cell biocatalysts, such as yeast, are highly effective for stereoselective reductions. They offer a practical alternative when enzyme cofactor regeneration is required or when multiple enzymes are involved in a transformation. researchgate.net Various yeast strains have been investigated for their ability to produce chiral hydroxylactones, which are valuable synthons for synthesizing inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease. nih.gov

In a study on the reduction of racemic trans-5-(1'-oxo-3'-methylbutyl)-3-methyldihydrofuran-2-one, different yeast strains exhibited distinct stereoselectivities. nih.gov Strains of Rhodotorula glutinis, Rhodotorula rubra, Rhodotorula marina, and Saccharomyces cerevisiae were all found to reduce the substrate according to Prelog's rule, preferentially forming stereoisomers with an S configuration at the newly formed chiral center. nih.gov Notably, R. rubra KCh 82 provided the highest yield (78%) of the (3R,5S,1'S)-hydroxylactone. nih.gov The selectivity of the yeast strains also extended to the enantiomer of the starting material they preferred, allowing for the targeted synthesis of different stereoisomers of the final hydroxylactone product. nih.gov

Table 2: Stereoselective Reduction of a Ketolactone by Various Yeast Strains

| Yeast Strain | Substrate Enantiomer Preference | Product Configuration | Product Yield |

|---|---|---|---|

| Rhodotorula marina KCh 77 | (3S, 5R) | (3S,5R,1'S) | Not specified |

| Rhodotorula glutinis KCh 242 | (3S, 5R) | (3S,5R,1'S) | Not specified |

| Rhodotorula rubra KCh 82 | (3R, 5S) | (3R,5S,1'S) | 78% |

| Saccharomyces cerevisiae KCh 464 | (3R, 5S) | (3R,5S,1'S) | Not specified |

Data sourced from a study on the synthesis of β-secretase inhibitor intermediates. nih.gov

The synthesis of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry. core.ac.ukresearchgate.netnih.gov Biocatalysis provides a powerful alternative to traditional chemical methods for producing optically pure products under environmentally benign conditions. researchgate.net The high chemo-, regio-, and enantioselectivity of enzymes and microorganisms have been widely demonstrated for transforming synthetic chemicals into valuable chiral intermediates. core.ac.uknih.gov

A tandem biocatalytic approach has been developed for the stereodivergent synthesis of homochiral 2-hydroxy-4-butyrolactone derivatives. nih.gov This strategy utilizes stereoselective aldolases for C-C bond formation followed by stereocomplementary ketoreductases for the reduction of the resulting aldol (B89426) adduct. nih.gov This method allows for the preparation of all four possible stereoisomers of a 2-hydroxy-3-substituted-4-butyrolactone from simple achiral starting materials. nih.gov The use of whole-cell catalysts is often a preferred option for reactions that involve cofactor-dependent enzymes. researchgate.net

One such cascade involves a three-step, one-pot enzymatic process to synthesize a δ-lactone, which is a precursor for statin side chains. rsc.org This cascade uses a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) for a double aldol reaction, followed by an alcohol dehydrogenase (ADH) to selectively oxidize the intermediate to the lactone, and includes a cofactor regeneration system. rsc.org Another strategy combines an asymmetric aldol condensation using a chiral organocatalyst with a bioreduction using an ADH to produce valuable 1,3-diols with excellent stereoselectivity. rsc.org

Furthermore, a tandem biocatalytic route using an aldolase and a ketoreductase has been successfully employed to synthesize various 2-hydroxy-4-butyrolactone derivatives. nih.gov This one-pot, two-step process involves an initial aldol addition followed by the reduction of the 2-oxogroup and subsequent lactonization, achieving isolated yields of 20-57%. nih.gov

Stereoselective Chemical Synthesis Strategies

While biocatalytic methods offer significant advantages, stereoselective chemical synthesis remains a cornerstone for the production of chiral lactones. These methods often involve the use of chiral auxiliaries, catalysts, or stereoselective cyclization reactions.

Oxylactonization is a powerful chemical method for forming lactone rings. One common approach is the intramolecular cyclization of an unsaturated carboxylic acid or ester, often mediated by an electrophilic reagent.

A chemoenzymatic route to enantiomerically enriched trans-β-aryl-δ-hydroxy-γ-lactones utilizes an oxylactonization step. nih.gov In this method, enantiomerically enriched γ,δ-unsaturated esters are treated with meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic amount of trifluoroacetic acid. nih.gov The reaction proceeds through the formation of an intermediate epoxyester, which then undergoes intramolecular cyclization. This process involves the protonation of the oxirane ring, followed by a nucleophilic attack from the carboethoxy group's oxygen, leading to the formation of the γ-lactone ring. nih.gov The formation of five- and six-membered rings is generally favored in such cyclizations due to lower ring strain compared to smaller rings. youtube.com

Oxylactonization Reactions for γ-Lactones

m-Chloroperbenzoic Acid (MCPBA) Mediated Processes

MCPBA is frequently employed for the oxidative lactonization of unsaturated carboxylic acids to yield γ-lactones. organic-chemistry.org This process is also effective in the epoxidation of alkenes, which can then be used to form lactones. researchgate.net The reaction is often carried out in solvents like dichloromethane, chloroform, or ethyl acetate. rsc.org While MCPBA is a powerful and selective oxidizing agent, its use on an industrial scale can be a concern due to its potential instability and the formation of chlorinated byproducts. organic-chemistry.orgresearchgate.net

Influence of Protecting Groups on Stereoselectivity

The stereochemical outcome of chemical reactions, including those for lactone synthesis, can be significantly influenced by the protecting groups present on the reactant molecules. mdpi.comnih.govresearchgate.net These groups can affect the reaction's stereoselectivity through steric hindrance or by altering the electronic properties of the molecule. mdpi.com In glycosylation reactions, for instance, a 2-O-acyl group typically leads to the formation of 1,2-trans-glycosides, while a 2-O-ether protecting group often results in 1,2-cis-glycosides. nih.gov The choice of protecting groups can also influence the stability of reaction intermediates, thereby directing the reaction towards a specific stereochemical pathway. mdpi.com

Mechanistic Investigations of Stereoselection in Oxylactonization

The stereoselectivity in oxylactonization reactions is a subject of detailed mechanistic studies. In the case of MCPBA-mediated epoxidation of alkenes, the "butterfly mechanism" has been proposed to explain the stereospecificity of the reaction. masterorganicchemistry.com This concerted mechanism involves the transfer of an oxygen atom from the peroxyacid to the alkene, resulting in the formation of an epoxide with a defined stereochemistry. masterorganicchemistry.com The stereochemical information from the alkene is thus preserved in the product. masterorganicchemistry.com In other systems, such as the polymerization of β-butyrolactone, the stereoselectivity has been attributed to the formation of specific catalyst-monomer complexes that create a chiral reaction environment. researchgate.net

Aldol Condensation Strategies in Lactone Synthesis

Aldol condensation reactions are a powerful tool for carbon-carbon bond formation and are widely used in the synthesis of complex organic molecules, including lactones. rsc.orgtamu.educlockss.org These reactions can be designed to control the stereochemistry of the newly formed chiral centers, making them valuable in asymmetric synthesis.

Threo-Selective Aldol Condensations for Chiral Building Blocks

The stereochemical outcome of aldol condensations can be directed towards the formation of either syn or anti (also referred to as threo) diastereomers. Threo-selective aldol condensations are particularly useful for creating chiral building blocks that can be further elaborated into complex natural products. The stereoselectivity can be influenced by the choice of reactants, catalysts, and reaction conditions. For example, certain chiral auxiliaries or catalysts can favor the formation of the threo isomer.

Principles of Mukaiyama Aldol Reactions in γ-Lactone Synthesis

The Mukaiyama aldol reaction is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. rsc.orgwikipedia.org This reaction is highly valued in organic synthesis because it allows for a crossed aldol reaction with minimal self-condensation of the aldehyde. wikipedia.org The Mukaiyama aldol reaction can be used to synthesize β-hydroxy carbonyl compounds, which are key precursors for the formation of γ-lactones. rsc.org The vinylogous Mukaiyama aldol reaction, an extension of this method, has also been successfully applied to the synthesis of butenolides and γ-lactones. nih.gov The stereoselectivity of the Mukaiyama aldol reaction can be controlled through the use of chiral Lewis acids or by employing substrates with existing stereocenters. wikipedia.org

Radical Reactions in the Formation of Lactone Scaffolds

Radical reactions offer an alternative and powerful approach to the synthesis of lactones. wikipedia.orgpearson.com These reactions involve the formation and cyclization of radical intermediates to construct the lactone ring. One such method is the manganese-mediated coupling. wikipedia.org Radical cyclization reactions are advantageous as they can be used to form various ring sizes and are often tolerant of a wide range of functional groups. researchgate.net For instance, β-lactones have been successfully prepared for the first time using a 4-exo-trig radical cyclization. researchgate.net

Organometallic Approaches in Stereocontrolled Synthesis

Organometallic chemistry offers powerful tools for the stereocontrolled synthesis of complex molecules like hydroxy lactones. These methods often involve the addition of carbon nucleophiles to carbonyl compounds or the use of metal catalysts to direct the stereochemical outcome of a reaction. youtube.comyoutube.com The reactivity of organometallic reagents, which typically feature a carbon-metal bond, can be tuned by the choice of the metal, such as lithium, magnesium, or copper. youtube.comyoutube.com

A common strategy involves the reaction of organometallic reagents with lactones or their precursors. acs.org For instance, Grignard reagents (organomagnesium halides) can react with cyclic esters (lactones), though this often leads to the opening of the ring and double addition to form a diol. youtube.com However, by carefully controlling reaction conditions and the nature of the substrate, more nuanced transformations are possible. The synthesis of analogues like 4-hydroxy-2-trans-nonenal has been achieved using a Grignard reaction where an organomagnesium compound adds to an aldehyde precursor. nih.gov

More advanced organometallic techniques provide superior stereocontrol. The Nicholas reaction, which utilizes a dicobalt hexacarbonyl-alkyne complex, has been successfully applied in the synthesis of oxepene rings, starting from β-hydroxy-γ-lactones as nucleophiles. rsc.org Similarly, copper-catalyzed reactions, such as the vinylogous Mannich reaction of silyloxyfurans with N-(2-thienyl)sulfonylimines, demonstrate the power of metal catalysis in creating chiral centers with high selectivity. nih.gov In this case, a Cu(I)–Fesulphos complex was key to achieving both high reactivity and stereoselectivity, likely through a chelation-controlled transition state. nih.gov

Table 1: Examples of Organometallic Approaches in Lactone Synthesis

| Reaction Type | Reagent/Catalyst | Substrate Type | Key Feature |

|---|---|---|---|

| Grignard Reaction | 1-bromopentane | Fumaraldehyde monoacetal | Synthesis of a hydroxy alkenal analogue. nih.gov |

| Nicholas Reaction | Dicobalt Hexacarbonyl | β-hydroxy-γ-lactone | Formation of branched linear ethers for subsequent cyclization. rsc.org |

Total Synthesis from Carbohydrate Precursors and Chiral Pool

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products, such as carbohydrates and amino acids, which serve as excellent starting materials for total synthesis. This approach leverages the inherent stereochemistry of the starting material to construct complex chiral targets.

Utilization of L-Arabinose Derivatives

L-Arabinose, a C-5 sugar, is a major carbohydrate component in materials like sugar beet pulp and represents a valuable chiral building block. rsc.org Biocatalytic methods have been developed to upgrade L-arabinose into more complex and valuable chemicals. For example, variants of the enzyme transketolase have been used for the efficient and scalable synthesis of L-gluco-heptulose, a rare ketoheptose, directly from L-arabinose in a one-step stereoselective process. rsc.org This demonstrates the potential of using arabinose derivatives as a starting point for constructing chiral polyhydroxylated compounds, including lactone precursors.

Synthetic Routes from Glucose Analogues

D-Glucose is another abundant and versatile chiral pool starting material. Its rich stereochemistry can be manipulated through a sequence of reactions to yield a variety of chiral intermediates. A relevant example is the synthesis of (+)-(2R,3S,4R)-2,3,4-trihydroxycyclohexanone from D-glucose. nih.gov This multi-step synthesis proceeds via a tribenzyloxy-hydroxycyclohexanone intermediate, showcasing how the stereocenters of glucose can be used to control the stereochemistry of a newly formed cyclic system. nih.gov Such strategies are applicable to the synthesis of chiral lactones by creating appropriately functionalized acyclic precursors from glucose that can be cyclized.

Enantioselective Syntheses from Tartaric Acid Isomers

Tartaric acid, available in both D- and L-enantiomeric forms as well as the meso form, is a classic C-4 chiral pool starting material. Its C2-symmetry and multiple functional groups make it an ideal precursor for a wide range of chiral molecules. Syntheses starting from tartaric acid isomers have been used to produce complex targets like platelet-activating factors and their analogues. nih.gov The strategy involves transforming the carboxyl and hydroxyl groups of tartaric acid to build a new carbon skeleton while retaining the original stereochemical information. This principle can be extended to the synthesis of substituted hydroxy lactones, where the stereocenters of the tartaric acid backbone are used to define the stereochemistry at C-3 and C-4 of a γ-lactone ring.

Cascade Reactions for the Construction of Chiral Heterocycles

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. acs.orgnih.gov This approach enhances synthetic efficiency by reducing the number of purification steps, saving solvents, and minimizing waste. Such reactions are particularly powerful for constructing complex heterocyclic architectures from simple starting materials. acs.orgresearchgate.net

A notable application in the synthesis of hydroxy lactone derivatives is the use of biocatalytic tandem reactions. A stereodivergent route to chiral 2-hydroxy-4-butyrolactone derivatives has been developed using a combination of stereoselective aldolases and stereocomplementary ketoreductases. nih.gov This one-pot process begins with an aldol addition reaction, followed by the reduction of the resulting 2-oxo group to furnish the final hydroxy lactone. nih.gov The success of this one-pot, one-step cascade depends on the relative rates of the enzymatic reactions. nih.gov

Table 2: Biocatalytic Cascade Synthesis of 2-Hydroxy-4-butyrolactones

| Reaction | Enzymes Used | Result | Isolated Yield |

|---|

Other examples include N-heterocyclic carbene (NHC)-catalyzed cascade Stetter-aldol reactions to form 3-substituted-4-hydroxytetralones with good trans-selectivity. nih.gov Additionally, copper-catalyzed cascade reactions involving 2-silyloxyfurans and azoalkenes have been employed to construct fused butyrolactones through a sequence of Michael additions. nih.gov These diverse examples highlight the versatility of cascade reactions in efficiently assembling the core structures of chiral hydroxy lactones and related heterocycles. rsc.orgrsc.org

Asymmetric Hydrogenation of Dioxo Esters for Hydroxy Lactones

Asymmetric hydrogenation is a premier method for the enantioselective synthesis of chiral molecules, valued for its high efficiency and atom economy. nih.gov This technique is particularly effective for the synthesis of chiral hydroxy lactones through the reduction of precursor molecules containing one or more ketone functionalities.

The asymmetric hydrogenation of γ- and δ-keto esters provides a direct route to optically active γ- and δ-hydroxy esters, which often cyclize in situ to form the corresponding lactones. nih.gov For instance, using a novel DIPSkewphos/3-AMIQ-Ru(II) complex, aromatic γ-keto esters can be quantitatively converted to γ-hydroxy esters (or γ-lactones) with excellent enantioselectivities (97–99% ee) under mild conditions (8 atm H₂). nih.gov

Similarly, the highly efficient asymmetric hydrogenation of δ-ketoesters to produce chiral 1,5-diols has been reported to proceed through a chiral δ-hydroxy ester intermediate, which lactonizes before being further hydrogenated. thieme-connect.de This demonstrates that the chiral lactone can be either the final product or a key intermediate depending on the reaction conditions. The choice of catalyst, often based on ruthenium or iridium with chiral phosphine (B1218219) ligands, is critical for achieving high enantioselectivity. nih.govthieme-connect.de Palladium-catalyzed systems have also been developed for the asymmetric hydrogenation of lactones under base-free conditions. rsc.org

Table 3: Asymmetric Hydrogenation of Keto Esters

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aromatic γ-Keto Esters | DIPSkewphos/3-AMIQ-Ru(II) | γ-Hydroxy Esters / γ-Lactones | 97-99% | nih.gov |

This methodology represents a powerful and direct strategy for establishing the critical hydroxyl stereocenter in the synthesis of trans-2-Hydroxy-4-pentanolide and its analogues.

Derivatization and Functionalization Strategies

The strategic modification of the this compound scaffold is crucial for developing novel analogues with tailored properties. Derivatization and functionalization primarily target the two reactive sites: the secondary hydroxyl group and the carbon alpha to the lactone carbonyl. These modifications allow for the exploration of structure-activity relationships and the synthesis of potentially bioactive molecules.

Hydroxyl Group Protection and Deprotection Methodologies

In multistep syntheses involving this compound, the hydroxyl group often requires protection to prevent it from interfering with reactions at other sites of the molecule. libretexts.org A suitable protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other functional groups, such as the lactone ring. libretexts.orgmasterorganicchemistry.com The choice of protecting group is critical and is determined by the specific chemical transformations planned for the rest of the molecule.

Common strategies for protecting secondary alcohols involve conversion to ethers or esters. libretexts.orgacs.org Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods. masterorganicchemistry.com Acetal-based protecting groups like tetrahydropyranyl (THP) ethers are also common and are particularly useful for their stability under basic and nucleophilic conditions. masterorganicchemistry.com

The relative stability of different silyl ethers to acidic or basic conditions allows for selective protection and deprotection. nih.govresearchgate.net For instance, the steric bulk of the silicon substituents significantly influences the rate of cleavage. researchgate.netgelest.com This enables the selective removal of one silyl group in the presence of another, a crucial strategy in complex syntheses. researchgate.netresearchgate.netharvard.edu

Deprotection is typically achieved using fluoride (B91410) ion sources (for silyl ethers) or acidic hydrolysis (for acetal (B89532) ethers). masterorganicchemistry.comharvard.edu Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving Si-O bonds due to the high strength of the resulting Si-F bond. masterorganicchemistry.comharvard.edu Acid-catalyzed deprotection of acetals like THP must be performed under carefully controlled, mild conditions to avoid undesired side reactions.

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Reagents/Conditions | Notes |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; Acetic Acid/H₂O; HF•Pyridine | Robust and widely used. Stable to chromatography and many non-acidic/non-fluoride conditions. nih.gov |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF in THF; HF•Pyridine | More sterically hindered and more stable to acidic conditions than TBDMS. nih.gov |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂ | Acetic Acid/THF/H₂O; p-TsOH in MeOH | Forms an acetal, stable to bases, organometallics, and reducing agents but labile to acid. masterorganicchemistry.com Introduces a new stereocenter. |

| Methoxymethyl ether | MOM | MOM-Cl, i-Pr₂NEt (DIPEA), CH₂Cl₂ | HCl in MeOH; other acidic conditions | An acetal-type protecting group, stable to a wide range of non-acidic reagents. masterorganicchemistry.com |

| Benzyl ether | Bn | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Very stable to acidic and basic conditions. Removable under neutral hydrogenolysis conditions. |

Direct Methylenation of Butanolides for Bioactive Analogues

The α-methylene-γ-butyrolactone structural motif is a key pharmacophore present in numerous natural products known for their potent biological activities, including antifungal and antibacterial properties. nih.govnih.gov The introduction of an exocyclic double bond at the α-position of a butanolide, such as a derivative of this compound, is a powerful strategy for generating bioactive analogues. nih.gov This transformation converts the lactone into a Michael acceptor, which can be crucial for its biological mechanism of action. nih.gov

Direct methylenation of the lactone carbonyl is challenging because lactones are less reactive than corresponding ketones or aldehydes. youtube.com While the Wittig reaction is a classic method for carbonyl olefination, it is often inefficient for esters and lactones. chemeurope.com More effective methods for this transformation rely on specialized organometallic reagents.

The Tebbe reagent is a highly effective organotitanium compound for the methylenation of a variety of carbonyl functional groups, including esters and lactones. youtube.comwikipedia.orgslideshare.net It converts the lactone carbonyl directly into an exocyclic enol ether (an α-methylene group). chemeurope.comnrochemistry.com The reaction is driven by the high oxophilicity of titanium and is tolerant of many functional groups. nrochemistry.com

The Nysted reagent is another valuable tool for carbonyl methylenation. wikipedia.orgscbt.com It is a zinc-based reagent often used in conjunction with a titanium activator like titanium(IV) chloride (TiCl₄) to methylenate sterically hindered or less reactive carbonyls, including ketones and potentially lactones. wikipedia.orgchemdad.com Its use offers an alternative to other olefination protocols, particularly for substrates that are sensitive to the basic conditions of a Wittig reaction. wikipedia.org While its reactivity is well-established for ketones, its application to lactones provides a pathway to the desired α-methylene derivatives. chemdad.comdrugfuture.com

| Reagent | Description | Typical Conditions | Product from Butanolide |

|---|---|---|---|

| Tebbe Reagent | An organotitanium compound, ((C₅H₅)₂TiCH₂ClAl(CH₃)₂). chemeurope.com | Toluene or THF, often with pyridine, -40 °C to room temperature. nrochemistry.com | α-Methylene-γ-butyrolactone |

| Nysted Reagent | A zinc-based reagent, (cyclo-Dibromodi-µ-methylene[µ-(tetrahydrofuran)]trizinc). scbt.comdrugfuture.com | THF, often requires an activator such as TiCl₄. wikipedia.orgchemdad.com | α-Methylene-γ-butyrolactone |

| Petasis Reagent | Dimethyltitanocene, Cp₂Ti(CH₃)₂. A related, often more stable alternative to the Tebbe reagent. nrochemistry.com | Toluene or THF, heated (e.g., 60-80 °C). | α-Methylene-γ-butyrolactone |

Reactivity and Transformations of Trans 2 Hydroxy 4 Pentanolide

Lactonization and Cyclization Pathways

The formation of the γ-lactone ring is a critical step in the synthesis of 2-hydroxy-4-pentanolide and its analogs. One common strategy involves the lactonization of suitable acyclic precursors. For instance, the synthesis of similar trans-β-aryl-δ-hydroxy-γ-lactones has been achieved through the lactonization of enantiomerically enriched γ,δ-unsaturated esters. acs.org This process often utilizes reagents like m-chloroperbenzoic acid (m-CPBA) with a catalytic amount of trifluoroacetic acid. acs.org The mechanism involves the formation of an epoxide, followed by an acid-catalyzed intramolecular nucleophilic attack of the ester's carbonyl oxygen on the protonated oxirane ring, leading to the formation of the γ-lactone structure. acs.org

Another powerful approach involves biocatalysis. Chiral 2-hydroxy-4-butyrolactone derivatives can be synthesized via a tandem biocatalytic process starting from simple achiral materials. acs.org This strategy employs an aldol (B89426) addition reaction followed by a stereoselective reduction of the 2-carbonyl group. acs.org The resulting 2-hydroxy acid undergoes spontaneous intramolecular esterification, or lactonization, during workup and purification to yield the final 2-hydroxy-4-butyrolactone product. acs.org Similarly, the alkaline hydrolysis of 4-hydroxy-(2E)-alkenoates can produce the corresponding alkenoic acids, which are then subjected to lactone formation reactions to yield γ-lactones. acs.org

Ring-Opening Reactions

The strained five-membered ring of γ-lactones is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone for converting trans-2-Hydroxy-4-pentanolide into other valuable chemical entities.

Hydrolysis of Lactone Rings to γ-Hydroxy Acids

Lactone hydrolysis breaks the cyclic ester to form the corresponding linear hydroxy acid. This reaction can be catalyzed by either acid or base. researchgate.net

Acid-Catalyzed Hydrolysis : The process begins with the protonation of the lactone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and cleavage of the C-O bond within the ring result in the formation of the open-chain γ-hydroxy carboxylic acid. researchgate.net

Base-Catalyzed Hydrolysis (Saponification) : A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and opening the ring to yield a carboxylate ion and a primary alcohol. An acidification step is required to protonate the carboxylate and yield the final neutral hydroxy acid. researchgate.net

The thermodynamics of this process have been studied, with the enthalpies of hydrolysis for various monocyclic lactones determined calorimetrically to understand the strain energies associated with different ring sizes.

Aminolysis Reactions for Amide Derivatives

The reaction of lactones with amines, known as aminolysis, provides a direct and atom-economical route to ω-hydroxy amides. nih.govgoogle.com This transformation involves the nucleophilic attack of an amine on the lactone's carbonyl carbon, leading to ring-opening. organic-chemistry.org However, the reaction can be slow and often requires harsh conditions or a large excess of the amine. organic-chemistry.orgresearchgate.net

To overcome these limitations, various catalytic methods have been developed:

Lewis Acid Catalysis : Lewis acids like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can activate the lactone carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. organic-chemistry.orgresearchgate.net This allows the reaction to proceed under mild conditions with stoichiometric amounts of the amine. organic-chemistry.org

Organocatalysis : The organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst for lactone aminolysis, likely proceeding through an acyl-TBD intermediate. nih.gov

Acid Promotion : Carboxylic acids can promote lactone aminolysis by mediating a key proton-transfer step in the reaction mechanism. mit.edu

The reaction rate and success are influenced by factors such as steric hindrance and the nucleophilicity of the amine. organic-chemistry.orgresearchgate.net While primary and secondary amines react efficiently, bulky amines may fail to react. organic-chemistry.org The presence of unprotected hydroxyl groups on the lactone, such as in α-hydroxy-γ-butyrolactone, can negatively impact the reaction, though protection of these groups allows the reaction to proceed cleanly. researchgate.net High-pressure conditions have also been employed to facilitate the aminolysis of lactones with unreactive amines. oup.com

Reduction Reactions

The functional groups of this compound—the anomeric hydroxyl group and the lactone's carbonyl group—can be targeted in reduction reactions to yield different classes of compounds.

Reductive Cleavage of Anomeric Hydroxyl Groups

The hydroxyl group at the anomeric C-2 position is analogous to a hemiacetal hydroxyl group in carbohydrates and exhibits unique reactivity. Its stereoselective conversion or removal is a key transformation. Strategies for displacing this group often follow an SN2 mechanism to ensure stereochemical control. researchgate.net A common method involves converting the anomeric hydroxyl into a better leaving group, such as a sulfonate (e.g., tosylate or mesylate). This is achieved by deprotonating the hydroxyl with a base, which enhances its nucleophilicity for the reaction with a sulfonyl chloride. The resulting sulfonate can then be displaced by a nucleophile in an SN2 reaction, leading to an inversion of configuration at the anomeric center. researchgate.net This two-step sequence effectively achieves the replacement of the hydroxyl group.

Selective Carbonyl Reductions in Chiral Substrates

The synthesis of chiral 2-hydroxy-lactones often involves the stereoselective reduction of a 2-oxo-lactone precursor. Biocatalysis offers a powerful tool for this transformation. For example, ketoreductases have been used for the stereoselective reduction of a 2-carbonyl group to produce chiral 2-hydroxy-4-butyrolactone derivatives with high enantiomeric excess. acs.org This enzymatic approach allows access to different stereoisomers by selecting the appropriate stereocomplementary ketoreductase. acs.org

Chemical methods for the enantioselective reduction of ketones are also well-established and applicable to chiral lactone precursors. mit.edu These methods include:

Catalytic Asymmetric Reduction : This can be achieved using chiral oxazaborolidine catalysts (as in Corey-Bakshi-Shibata reduction) with a stoichiometric reducing agent like borane (B79455) or catecholborane. mit.edu

Asymmetric Transfer Hydrogenation : Transition metal catalysts paired with chiral ligands can facilitate the transfer of hydrogen from sources like isopropanol (B130326) or formic acid to the carbonyl group. mit.eduoup.com

These selective reductions are crucial for establishing the desired stereochemistry in the final chiral alcohol product. google.commit.edu

Dehydration Reactions and Alkene Formation

The dehydration of alcohols is a fundamental organic reaction that leads to the formation of alkenes. In the case of this compound, the presence of a secondary hydroxyl group allows for the elimination of a water molecule to yield unsaturated lactones. The conditions for such reactions, typically involving acid catalysis and heat, can influence the regioselectivity and stereochemistry of the resulting alkene.

For instance, the dehydration of a structurally similar compound, 4-hydroxy-4-methyl-2-pentanone, is achieved by heating in the presence of a catalytic amount of iodine. oc-praktikum.de This process yields mesityl oxide, an α,β-unsaturated ketone, through a distillation process at temperatures ranging from 120 °C to 160 °C. oc-praktikum.de This suggests that similar acid-catalyzed dehydration of this compound could proceed to form the corresponding α,β- or β,γ-unsaturated lactone.

Regioselective Dehydration in Sugar-Derived Compounds

While specific studies on the regioselective dehydration of this compound are not extensively documented, the behavior of other sugar-derived compounds provides valuable insights. The synthesis of 4-hydroxy-2-butanone (B42824) in a supercritical state involves its formation and subsequent dehydration, indicating that such transformations are feasible under specific conditions. nih.govacs.org The study of these related systems is crucial for predicting and controlling the outcome of dehydration reactions involving this compound.

Formation of Ketene (B1206846) Thioacetals as Synthetic Intermediates

The conversion of lactones into ketene thioacetals represents a valuable transformation in organic synthesis, as these intermediates can be further elaborated into a variety of complex molecules. While direct conversion of this compound to a ketene thioacetal is not explicitly detailed in the available literature, the synthesis of related γ-thiobutyrolactone derivatives has been reported. This suggests that the underlying chemistry for thionation and subsequent transformations could be applicable.

Stereoselective Cyclization Reactions to Diverse Heterocycles

The inherent chirality and functional groups of this compound make it a promising precursor for the stereoselective synthesis of various heterocyclic compounds. Lactones, in general, are key starting materials for the synthesis of a wide array of natural products and biologically active molecules. nsf.gov

Cascade reactions involving rhodium carbenoids with ketoacids have been shown to be a convergent approach for the stereoselective synthesis of diverse lactones, including highly functionalized γ-butyrolactones. nsf.gov This methodology, which proceeds via a carboxylic acid O-H insertion followed by an aldol cyclization, demonstrates the potential for complex heterocycle synthesis starting from lactone precursors. nsf.gov Furthermore, a thermally induced oxy-Cope ring-expansion strategy has been utilized to access medium-sized lactones, which can then undergo rearrangement to form spiro-lactones. nsf.gov

The development of stereoselective cyclization strategies for constructing γ-lactams has also been described, highlighting the versatility of lactone-type structures in the synthesis of nitrogen-containing heterocycles. nih.gov These methods often rely on the controlled displacement of leaving groups and can be influenced by electronic factors. nih.gov

Enantiomer Interconversion and Racemization Studies

The study of enantiomeric interconversion and racemization is critical for understanding the stereochemical stability of chiral molecules like this compound. For chiral drugs, the biological activity can differ significantly between enantiomers, making it essential to control their stereochemical integrity. nih.gov

In some cases, chiral molecules can undergo in vivo interconversion. For example, the unidirectional enzyme-mediated inversion of certain nonsteroidal anti-inflammatory drugs has been observed. nih.gov The potential for such interconversions in this compound would depend on the specific biological environment and the presence of relevant enzymes.

The racemization of chiral carbonyl compounds can occur under certain conditions, particularly in the presence of acids or bases. This process often involves the formation of an achiral enol or enolate intermediate, which leads to the loss of stereochemical information at the α-carbon. The susceptibility of this compound to racemization would be influenced by the stability of its enolate and the reaction conditions.

Stereochemical Aspects and Chirality in Trans 2 Hydroxy 4 Pentanolide Research

Diastereoselective Control in Synthetic Pathways

Achieving the specific trans configuration of 2-Hydroxy-4-pentanolide requires a high degree of diastereoselective control during its synthesis. Diastereoselectivity in this context refers to the preferential formation of one diastereomer over others. The synthesis of densely functionalized γ-butyrolactones, a class of compounds to which 2-Hydroxy-4-pentanolide belongs, can establish multiple contiguous stereocenters with remarkable diastereoselectivity. nih.gov

One powerful strategy for achieving such control is the double Reformatsky reaction, which can be used to assemble complex γ-butyrolactones from components like silyl (B83357) glyoxylates and ketones. nih.govnih.gov In a potential pathway to 2-Hydroxy-4-pentanolide, a related Reformatsky-type reaction could be employed. This would involve the reaction of a zinc enolate of an appropriate propionate (B1217596) with a glyoxylate (B1226380) derivative. The stereochemical outcome of the reaction—that is, the formation of the trans product—is governed by the transition state geometry, where steric interactions are minimized. By carefully selecting reaction conditions, such as temperature and the nature of the enolate, the formation of the thermodynamically or kinetically favored trans diastereomer can be maximized. nih.gov For instance, conducting the reaction at low temperatures can be critical, as higher temperatures might not favor the desired stereochemical pathway. nih.gov

Another approach involves annelation reactions, which have been shown to proceed stereoselectively to form trans isomers in other cyclic systems. researchgate.net Applying this principle, a cyclization reaction to form the pentanolide ring from a linear precursor would need to be designed to favor the formation of the trans isomer. This often involves substrate control, where the existing stereochemistry of the starting material dictates the stereochemistry of the newly formed chiral centers.

| Method | Key Principle | Expected Outcome for 2-Hydroxy-4-pentanolide | Reference(s) |

| Double Reformatsky Reaction | Formation of three contiguous stereocenters via a zinc enolate reaction with a ketone as the terminal electrophile. | High diastereoselectivity towards the trans isomer by controlling transition state sterics. | nih.govnih.gov |

| Substrate-Controlled Cyclization | An existing chiral center in an acyclic precursor directs the stereochemistry of the ring-closing step. | Formation of the trans lactone by minimizing steric hindrance in the cyclization transition state. | researchgate.net |

Enantioselective Synthesis and Resolution Methodologies

Beyond controlling the relative stereochemistry (trans vs. cis), achieving enantiopurity—the synthesis of a single enantiomer—is a primary goal in modern organic synthesis. researchgate.net This is often accomplished through enantioselective synthesis or by resolving a racemic mixture.

Biocatalysis has emerged as a powerful tool for producing enantiopure molecules. nih.gov Chemoenzymatic protocols, particularly those using alcohol dehydrogenases (ADHs), are highly effective for synthesizing enantiopure γ-hydroxy esters, which spontaneously cyclize to form the corresponding lactones like 2-Hydroxy-4-pentanolide. acs.org For example, the reduction of a corresponding keto ester precursor can be performed with high enantioselectivity using specific ADHs. The choice of enzyme is crucial; ADH from Rhodococcus ruber (ADH-A) and ADH from Lactobacillus brevis (LBADH) can selectively produce opposite enantiomers of the final product from the same starting material. acs.org This allows for the targeted synthesis of either the (2R,4S) or (2S,4R) enantiomer of trans-2-Hydroxy-4-pentanolide.

Another enantioselective strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the starting material to direct the stereochemical course of a reaction, after which they are removed. researchgate.net While no specific examples for this compound are detailed, this is a general and robust method in asymmetric synthesis. researchgate.net

| Methodology | Description | Application to this compound | Reference(s) |

| Enzymatic Reduction | Reduction of a 4-keto-ester precursor using stereoselective alcohol dehydrogenases (ADHs). | Selection of specific ADHs (e.g., from Rhodococcus ruber or Lactobacillus brevis) allows for the synthesis of either enantiomer of the hydroxy lactone with high purity. | acs.org |

| Chiral Auxiliaries | A chiral auxiliary is attached to the precursor molecule to control the facial selectivity of a key bond-forming reaction. | The auxiliary would direct the stereoselective introduction of the hydroxyl or methyl group before being cleaved to yield the enantiopure product. | researchgate.net |

Absolute Configuration Assignment and Experimental Determination

Once a chiral molecule like this compound is synthesized, determining its absolute configuration (the actual 3D arrangement of its atoms) is a critical, albeit challenging, step. scm.com Historically, this was done through methods like X-ray crystallography, but techniques applicable to molecules in solution are often preferred. mdpi.com

Vibrational Circular Dichroism (VCD) has become a powerful tool for this purpose. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. scm.com The experimental VCD spectrum is then compared to a spectrum predicted computationally using Density Functional Theory (DFT). By calculating the theoretical spectra for both possible enantiomers (e.g., (2R,4S) and (2S,4R)), a match with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. scm.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with the aid of a chiral derivatizing agent. nih.gov For instance, the enantiomers of a related γ-lactone have been successfully assigned by reacting them with an axially chiral reagent to form diastereomers. These diastereomers exhibit distinct NMR signals, and analysis of through-space correlations (e.g., NOE) can reveal their 3D structure, and thus the absolute configuration of the original lactone. nih.gov Additionally, comparing computed NMR data with experimental values, often aided by a statistical method like DP4 analysis, can provide a high level of confidence in the structural assignment of a specific diastereomer. nih.gov

| Technique | Principle | Procedure for this compound | Reference(s) |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized IR light. | The experimental VCD spectrum is compared to DFT-calculated spectra of the (2R,4S) and (2S,4R) enantiomers to find the correct match. | scm.commdpi.comresearchgate.net |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which have different NMR spectra. | The hydroxyl group of the lactone is reacted with a chiral agent. The resulting diastereomers are analyzed by 2D NMR to determine relative stereochemistry, which reveals the absolute configuration of the parent compound. | nih.gov |

| Optical Rotation and DP4 Analysis | Comparison of experimental optical rotation and NMR shifts with DFT-computed values. | The optical rotation is calculated for both enantiomers. The calculated value that matches the sign of the experimental value suggests the correct configuration. This is supported by comparing experimental and calculated NMR shifts using DP4 analysis. | nih.gov |

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The specific trans arrangement of the substituents in 2-Hydroxy-4-pentanolide has a profound influence on its reactivity and the selectivity of its subsequent transformations. researchgate.net The relative positions of the hydroxyl and methyl groups create a distinct steric and electronic environment on each face of the molecule.

For example, in a reaction involving the C2-hydroxyl group, such as acylation or oxidation, the methyl group at C4 will influence the accessibility of the reaction site. In the trans isomer, the substituents are on opposite sides, which may lead to different conformational preferences compared to the cis isomer, where they are on the same side. This can affect the rate of reaction and the stereochemical outcome if a new chiral center is formed.

Furthermore, the stability of the lactone ring itself can be influenced by its stereochemistry. The γ-valerolactone ring is known to undergo ring-opening in the presence of bases. nih.gov The rate of this reaction would likely differ between the trans and cis isomers due to differences in ground-state energy and the stability of the transition state leading to the ring-opened 4-hydroxypentanoate (B1260314) intermediate. The specific stereochemistry of the molecule is a key factor that must be considered when designing multi-step syntheses where the lactone is an intermediate. researchgate.net

Stereodivergent Synthesis Approaches

Stereodivergent synthesis aims to provide access to any and all possible stereoisomers of a product from a common starting material by simply changing the catalyst or reaction conditions. This approach offers maximum flexibility in synthetic chemistry.

For γ-lactones with two stereocenters, like 2-Hydroxy-4-pentanolide, synergistic catalysis provides a powerful strategy for stereodivergent synthesis. A dual catalytic system using, for example, copper and iridium complexes with different chiral ligands has been shown to enable the preparation of all four stereoisomers of related γ-butyrolactones with excellent diastereoselectivity and enantioselectivity. nih.gov By choosing one of the four possible combinations of chiral catalysts (e.g., (R)-Cu/(R)-Ir, (S)-Cu/(S)-Ir, (R)-Cu/(S)-Ir, or (S)-Cu/(R)-Ir), the reaction can be directed to form any desired stereoisomer of the final product. nih.gov

Chemoenzymatic methods are also well-suited for stereodivergent synthesis. acs.org As mentioned previously, the use of stereocomplementary enzymes, such as two different ADHs, can provide access to both enantiomers of a specific diastereomer. acs.org By combining this with methods that control diastereoselectivity, it is possible to develop a synthetic platform that can produce any of the four stereoisomers of 2-Hydroxy-4-pentanolide: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For trans-2-Hydroxy-4-pentanolide, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the trans configuration of the substituents on the lactone ring.

In ¹H NMR, the coupling constants (J-values) between the protons at the stereogenic centers (C2 and C4) are particularly diagnostic. A relatively small coupling constant is typically observed for a trans-diastereomer, reflecting the dihedral angle between the vicinal protons. The chemical shifts of the protons provide further structural information, with the proton attached to the hydroxyl-bearing carbon (C2) and the protons adjacent to the lactone oxygen and carbonyl group exhibiting characteristic resonances.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon of the carbonyl group (C1) characteristically appears far downfield, while the carbons bonded to oxygen (C2 and C4) resonate at intermediate chemical shifts. The methyl group (C5) appears at the most upfield position. The precise chemical shifts are sensitive to the stereochemistry, and comparison with data for the corresponding cis-isomer or with computationally predicted spectra can definitively establish the trans-relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~4.5 | C1 (C=O) |

| H3a | ~2.0 | C2 (CH-OH) |

| H3b | ~2.8 | C3 (CH₂) |

| H4 | ~4.2 | C4 (CH-O) |

| H5 (CH₃) | ~1.3 | C5 (CH₃) |

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Compound Identification and Mechanism Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula (C₅H₈O₃).

Electron ionization (EI) mass spectrometry typically induces characteristic fragmentation patterns. The molecular ion peak [M]⁺ may be observed, and key fragment ions can provide structural clues. Common fragmentation pathways for lactones include the loss of small neutral molecules such as CO, CO₂, and H₂O. The fragmentation pattern of this compound would be expected to show ions corresponding to the loss of the hydroxyl group, the cleavage of the lactone ring, and other characteristic rearrangements.

Electrospray ionization (ESI) is a softer ionization technique that is particularly useful for observing the protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺, often with minimal fragmentation. This is crucial for confirming the molecular weight. Tandem mass spectrometry (MS/MS) on these precursor ions can be used to induce fragmentation and provide detailed structural information, which can be valuable in distinguishing it from its isomers.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Technique |

| [M]⁺ | 116.0473 | HRMS (EI) |

| [M+H]⁺ | 117.0546 | HRMS (ESI) |

| [M+Na]⁺ | 139.0366 | HRMS (ESI) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and γ-lactone functional groups.

A strong, broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. A very strong and sharp absorption band around 1770 cm⁻¹ is a hallmark of the C=O stretching vibration of the five-membered lactone ring. The higher frequency compared to a standard ketone is due to the ring strain. Additionally, C-O stretching vibrations for the alcohol and the lactone ether linkage will be observed in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | ~3400 (broad) |

| Lactone Carbonyl | C=O Stretch | ~1770 (strong, sharp) |

| C-O Bonds | C-O Stretch | ~1200-1000 |

Optical Rotation and Chiroptical Spectroscopy for Chirality Assessment

Since this compound is a chiral molecule, possessing two stereocenters (C2 and C4), methods that probe its chiroptical properties are essential for characterizing its enantiomeric form.

Optical rotation, measured using a polarimeter, determines the extent to which a chiral compound rotates the plane of polarized light. A pure enantiomer will have a specific rotation value, [α]D, which is a characteristic physical constant. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. The magnitude of the specific rotation is dependent on the concentration, path length, temperature, and wavelength of light used.

Chiroptical spectroscopy, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), provides more detailed information about the absolute configuration of a chiral molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. The carbonyl group of the lactone in this compound is a chromophore that would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters, often with the aid of computational predictions from time-dependent density functional theory (TD-DFT). VCD, the infrared analogue of CD, provides stereochemical information from the vibrational transitions of the molecule.

Table 4: Chiroptical Properties of an Enantiomer of this compound

| Technique | Property Measured | Application |

| Polarimetry | Specific Rotation [α]D | Determination of optical activity (dextro- or levorotatory) |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light | Assignment of absolute configuration |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Assignment of absolute configuration |

Theoretical and Mechanistic Studies of Trans 2 Hydroxy 4 Pentanolide Reactions

Density Functional Theory (DFT) Calculations in Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the chemical reactivity of molecules like trans-2-Hydroxy-4-pentanolide. By calculating the electron density of a system, DFT methods can provide valuable insights into reaction pathways, transition states, and the stability of various conformations.

Transition State Characterization and Energy Landscapes

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations allow for the precise location of transition state structures and the determination of their energies. This information is used to construct a detailed energy landscape, which maps the potential energy of the system as it transforms from reactants to products. For reactions involving this compound, the energy landscape reveals the activation energy barriers for different potential pathways, indicating which routes are kinetically favored.

Conformational Analysis and Stability Investigations

The three-dimensional structure of this compound is not static; the five-membered ring can adopt various conformations. DFT calculations are instrumental in performing a thorough conformational analysis to identify the most stable arrangements of the molecule. These studies have shown that the relative stability of different conformers can significantly influence the molecule's reactivity and the stereochemical outcome of its reactions. The interplay between the hydroxyl and lactone functionalities often leads to specific intramolecular interactions that stabilize certain conformations.

Reaction Mechanism Elucidation and Stereochemical Control

The presence of two stereocenters in this compound (at C2 and C4) makes it an excellent model for studying stereochemical control in chemical reactions. Understanding the underlying mechanisms is key to predicting and controlling the formation of specific stereoisomers.

Stereoelectronic Effects in Lactone Chemistry

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule, play a crucial role in the chemistry of lactones. In this compound, the orientation of the hydroxyl group relative to the lactone ring can have a profound impact on its reactivity. For instance, the anomeric effect, a type of stereoelectronic interaction, can influence the bond lengths and angles within the lactone ring and affect its susceptibility to nucleophilic attack.

Kinetic versus Thermodynamic Control in Transformations

Many reactions of this compound can potentially yield multiple products. The distribution of these products is often governed by whether the reaction is under kinetic or thermodynamic control. nist.gov

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). nist.gov This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing equilibrium to be established. Under these conditions, the major product is the most stable one, regardless of how quickly it is formed. nist.gov This is the thermodynamic product.

DFT calculations can predict the energies of both the transition states (kinetic information) and the products (thermodynamic information), thereby forecasting the likely outcome under different reaction conditions.

Analysis of Intermolecular Interactions and Hydrogen Bonding in Reactive Systems

The hydroxyl group of this compound is capable of participating in hydrogen bonding, both intramolecularly with the lactone carbonyl and intermolecularly with other molecules such as solvents or reactants. These interactions can have a significant impact on the molecule's reactivity.

Theoretical studies have shown that hydrogen bonding can stabilize transition states, thereby lowering the activation energy and accelerating the reaction rate. Furthermore, in a condensed phase, the network of intermolecular hydrogen bonds can influence the conformational preferences of this compound, which in turn affects its chemical behavior. The explicit consideration of solvent molecules in DFT calculations is often necessary to accurately model these effects and gain a comprehensive understanding of the reactive system.

| Compound Name |

| This compound |

| Term | Definition |

| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. |

| Transition State | A particular configuration along the reaction coordinate that corresponds to the highest potential energy along this coordinate. |

| Energy Landscape | A mapping of the potential energy of a system as a function of its spatial coordinates. |

| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. |

| Stereoelectronic Effects | Effects on molecular structure, reactivity, or properties that arise from the spatial arrangement of orbitals. |

| Kinetic Control | A principle in chemical kinetics where the product distribution of a reaction is determined by the rates of the competing pathways. nist.gov |

| Thermodynamic Control | A principle in chemical thermodynamics where the product distribution of a reaction at equilibrium is determined by the relative stabilities of the products. nist.gov |

| Hydrogen Bonding | A primarily electrostatic force of attraction between a hydrogen (H) atom which is covalently bound to a more electronegative atom or group, and another electronegative atom bearing a lone pair of electrons. |

Applications of Trans 2 Hydroxy 4 Pentanolide As a Chiral Building Block in Organic Synthesis

Precursor in Natural Product Synthesis

The stereochemically defined structure of trans-2-hydroxy-4-pentanolide and its derivatives serves as a valuable starting point for the total synthesis of various natural products, where the control of stereochemistry is paramount.

Lignans are a large class of natural products with diverse biological activities. The stereocontrolled synthesis of lignans is a significant area of research in organic chemistry. Chiral lactones derived from carbohydrates, such as L-arabinose, are valuable precursors for the asymmetric synthesis of lignans like those of the olivil type.

A key strategy involves the use of a lactone intermediate, (3R, 4S)-3-hydroxy-5-trityloxy-4-pentanolide, which is prepared from L-arabinose. This chiral lactone undergoes a threo-selective aldol (B89426) condensation with an appropriate aromatic aldehyde, such as piperonal, to stereoselectively form the core structure of olivil-type lignans. This methodology allows for the precise construction of the required stereocenters in the final product. The synthetic approach highlights the utility of carbohydrate-derived lactones in providing the necessary stereochemical information for the synthesis of complex natural products.

| Precursor | Key Reaction | Target Compound Type |

| (3R, 4S)-3-hydroxy-5-trityloxy-4-pentanolide (from L-arabinose) | threo-Selective Aldol Condensation | Olivil Type Lignan |

Chiral lactones derived from the chiral pool are also instrumental in the synthesis of insect pheromones, which often require high enantiomeric purity for their biological activity.

Frontalin: The aggregation pheromone (-)-frontalin has been synthesized from α-D-isosaccharino-1,4-lactone, a carbohydrate-derived chiral lactone. This synthesis demonstrates the utility of such lactones as scaffolds for the enantioselective construction of pheromones. The synthesis proceeds through a multi-step sequence, where the stereocenters of the starting lactone are transferred to the final product. Although not directly employing this compound, this synthesis showcases the principle of utilizing chiral lactones from the carbohydrate pool for the synthesis of frontalin.

Quercivorol: While a direct synthesis of quercivorol from this compound is not extensively documented, the synthesis of this pheromone often relies on chiral starting materials to establish the correct stereochemistry. Chiral lactones from carbohydrates represent a viable, though less explored, synthetic route to access the necessary chiral intermediates for the synthesis of quercivorol and other similar pheromones.

| Lactone Precursor Type | Target Pheromone |

| Carbohydrate-derived lactones (e.g., α-D-isosaccharino-1,4-lactone) | (-)-Frontalin |

The inherent polyoxygenated nature of carbohydrate-derived lactones makes them ideal precursors for the synthesis of polyhydroxylated compounds, including alkaloids and other biologically active molecules. For instance, nitrones derived from D-arabinose can be used to synthesize polyhydroxylated pyrrolidine, indolizidine, and pyrrolizidine alkaloids. These syntheses highlight the versatility of carbohydrate-derived building blocks in accessing a wide range of complex, stereochemically rich molecules.

Intermediates for Diverse Chiral Heterocyclic Systems

Beyond natural product synthesis, this compound and related structures serve as key intermediates for the synthesis of various chiral heterocyclic systems that are prevalent in medicinal chemistry and materials science.

The γ-butyrolactone framework is a common motif in many natural products and pharmaceuticals. The synthesis of substituted γ-butyrolactones can be achieved with high diastereoselectivity from silyl (B83357) glyoxylates and ketones through a double Reformatsky reaction. While not a direct conversion of this compound, this demonstrates a method for constructing highly functionalized butyrolactones where a hydroxy lactone could serve as a precursor to one of the reactants.

Furanones, another important class of heterocycles, can be synthesized through the oxidation of furfural to produce 2-furanone. More specifically, 5-hydroxy-2(5H)-furanone is derived from the oxidation of furfural using singlet oxygen. These methods, while not starting directly from this compound, illustrate general pathways to furanone structures where a substituted hydroxy lactone could potentially be a precursor.

| Starting Material Class | Target Heterocycle |

| Silyl glyoxylates and ketones | γ-Butyrolactones |

| Furfural | 2-Furanones |

The synthesis of substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs) is of great interest due to their prevalence in natural products. While specific examples starting from thioacetals of this compound are not prominently reported, the general strategy of using carbohydrate-derived precursors is well-established. For instance, the synthesis of substituted THFs has been achieved from linear precursors using manganese(III) acetate. More broadly, the synthesis of THPs often involves strategies like intramolecular oxa-Michael reactions and Prins cyclizations, where the stereochemistry is directed by chiral centers present in the starting material, which can be derived from carbohydrates. The conversion of lactones to cyclic ethers is a known transformation, suggesting the potential for this compound to be a precursor for such heterocyclic systems.

General Applications in Asymmetric Synthesis

The potential utility of this compound in this context would theoretically stem from its inherent chirality and the presence of two distinct functional groups: a secondary alcohol and a lactone. These functionalities could, in principle, be manipulated to introduce new stereocenters with a high degree of control. For instance, the hydroxyl group could direct metal-catalyzed reactions to a specific face of the molecule, or the lactone ring could be opened to reveal a diol with defined stereochemistry, which could then be elaborated further. However, specific and detailed research findings to substantiate these theoretical applications are not currently present in the public domain.

Synthesis of Analogue Compounds with Potential Biological Activities (focus on synthetic utility)

Similarly, a comprehensive review of available scientific databases did not provide specific instances of this compound being used as a starting material for the synthesis of analogue compounds with potential biological activities. The synthesis of biologically active molecules often involves the use of chiral building blocks to construct complex molecular architectures with precise stereochemistry, which is crucial for their interaction with biological targets.

While lactone-containing molecules are scaffolds for many biologically active natural products and synthetic compounds, and chiral hydroxy-lactones are valuable synthetic intermediates, the specific synthetic utility of this compound in the preparation of analogues with potential biological activities is not documented in the reviewed literature. There are no readily available studies detailing its conversion into more complex molecules with established or potential pharmacological properties.

Data Tables

Due to the absence of specific research findings on the applications of this compound in the specified areas, no data tables could be generated.

Detailed Research Findings

No detailed research findings could be provided as the conducted searches did not yield any specific information regarding the use of this compound as a chiral building block in asymmetric synthesis or for the synthesis of biologically active analogue compounds.

Biochemical and Chemoenzymatic Research Pathways Involving Trans 2 Hydroxy 4 Pentanolide

Enzyme-Mediated Transformations and Biocatalysis

The synthesis of chiral hydroxy lactones such as trans-2-Hydroxy-4-pentanolide is a prime area for the application of biocatalysis. Enzymes, with their inherent stereoselectivity, can overcome the challenges associated with traditional chemical synthesis, which often yield racemic mixtures.

Oxidoreductase Activity and Substrate Specificity

Oxidoreductases, particularly ketoreductases (KREDs), are instrumental in the synthesis of chiral alcohols through the reduction of prochiral ketones. frontiersin.org This principle is directly applicable to the synthesis of this compound from a precursor such as 2-oxo-4-pentanolide. The stereoselective reduction of the keto group is a critical step in establishing the desired chirality of the final product.

Research has demonstrated that ketoreductases from various microbial sources can catalyze the reduction of a wide array of keto esters and lactones with high enantioselectivity. nih.govnih.gov For instance, engineered ketoreductases have been successfully employed for the stereoselective reduction of keto esters to produce chiral hydroxy esters, which can then be cyclized to form lactones. rsc.org The substrate specificity of these enzymes can be broad, and through techniques like directed evolution, their activity and selectivity towards non-natural substrates can be significantly enhanced. nih.gov

The stereochemical outcome of the reduction, yielding either the syn or anti diastereomer, is dependent on the specific ketoreductase used. tudelft.nl This highlights the potential for screening a diverse panel of KREDs to identify an enzyme capable of producing the trans isomer of 2-Hydroxy-4-pentanolide with high diastereomeric and enantiomeric excess.

Table 1: Examples of Ketoreductase-Catalyzed Reduction of Keto Esters/Lactones

| Enzyme Source/Type | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Engineered Ketoreductase (M3) | Ethyl 2'-ketopantothenate | Ethyl (R)-pantothenate | High stereoselectivity (>99% ee) and yield (86%). | rsc.org |

| Ketoreductases (KREDs) | α-Nitro ketones | β-Nitro alcohols | Good to excellent conversions and enantioselectivities. | nih.gov |

| Ketoreductase from Lactobacillus kefir | 3-Thiacyclopentanone and 3-Oxacyclopentanone | Chiral cyclic alcohols | Mutants showed altered enantioselectivity. | nih.gov |

Aldose Reductase Substrate Recognition and Catalytic Efficiency

Aldose reductase (AR), a member of the aldo-keto reductase (AKR) superfamily, is known for its broad substrate specificity, catalyzing the reduction of a variety of aldehydes and carbonyl compounds. wikipedia.orgnih.gov While its primary physiological role is the reduction of glucose to sorbitol, it can also act on other aldehydes, including those that are structurally diverse. nih.govupenn.edu The active site of aldose reductase has a large hydrophobic binding pocket, allowing it to accommodate a range of substrates. nih.gov

The potential for aldose reductase to act on a lactone precursor to this compound is an area of interest. Although the primary substrates of AR are aldehydes, its ability to reduce other carbonyls suggests that a keto-lactone could potentially serve as a substrate. The catalytic efficiency of aldose reductase varies significantly with the substrate structure. For example, it exhibits a much higher affinity for galactose than for glucose. upenn.edu Further investigation would be required to determine if 2-oxo-4-pentanolide or a similar molecule can be recognized and efficiently reduced by aldose reductase.

Table 2: Substrate Specificity of Aldose Reductase

| Substrate Class | Example Substrate | General Activity | Reference |

|---|---|---|---|

| Monosaccharides | Glucose, Galactose | Catalyzes the first step in the polyol pathway. | wikipedia.orgupenn.edu |

| Hydrophobic Aldehydes | Aromatic aldehydes | Generally excellent substrates. | nih.gov |

| Lipid Peroxidation Products | 4-Hydroxynonenal | Identified as an endogenous substrate. | nih.gov |

Investigations into Biosynthetic Pathways and Metabolite Structures

While a specific biosynthetic pathway for this compound has not been definitively elucidated, the biosynthesis of other lactones in microorganisms provides a framework for potential pathways. The microbial production of hydroxylactones often involves the hydroxylation of precursor molecules by enzymes such as cytochrome P450 monooxygenases or dioxygenases. nih.govresearchgate.net

For instance, fungi have been shown to hydroxylate unsaturated lactones at various positions, including allylic carbons, to produce hydroxylactones. nih.govnih.gov Another potential route is the lactonization of a corresponding dihydroxy carboxylic acid, which could be formed through microbial metabolic pathways. The biotechnological production of γ- and δ-lactones often relies on the β-oxidation of fatty acids by fungi or yeast to generate hydroxy fatty acid precursors that subsequently cyclize. acs.org

The synthesis of β-lactones has been shown to proceed from racemic β-hydroxy acid substrates using β-lactone synthetases, indicating that enzyme-catalyzed cyclization is a viable route for lactone formation. bethel.edu A similar enzymatic cyclization of a suitable dihydroxy acid precursor could potentially lead to the formation of this compound.

Biotransformation Processes for Sustainable Chemical Production

Biotransformation, the use of biological systems to carry out chemical transformations, offers a green and sustainable alternative to traditional chemical synthesis. The production of chiral lactones like this compound is a key area where biotransformation can be applied. nih.gov

The use of whole-cell biocatalysts, such as recombinant E. coli or yeast, expressing a specific ketoreductase, is a common strategy for the production of chiral alcohols and lactones. rsc.org This approach has the advantage of in-situ cofactor regeneration, which is crucial for the economic feasibility of redox reactions.

Furthermore, this compound, once synthesized, could serve as a chiral building block for the synthesis of other valuable chemicals. Enzyme-catalyzed reactions, such as esterification or oxidation, could be used to further modify the lactone, leading to a diverse range of products. For example, lipases are widely used for the kinetic resolution of racemic alcohols and lactones through stereoselective acylation. mdpi.com This could be a potential method for the enantiomeric enrichment of a racemic mixture of 2-Hydroxy-4-pentanolide.